2-Nitro Nevirapine

Lipophilicity LogP Chromatography

2-Nitro Nevirapine is the definitive reference standard for quantifying the 2-nitro process impurity in nevirapine API per ICH Q3A. Its LogP of 2.97 and PSA of 107.43 Ų guarantee baseline chromatographic separation from nevirapine (LogP 2.48, PSA 63.57) and its metabolites—essential for stability-indicating method validation. Unlike nevirapine or 2-hydroxynevirapine, its high thermal stability (>260°C) and distinct UV profile (yellow solid, ≥95% purity) make it the sole appropriate marker for forced degradation studies and synthetic intermediate applications.

Molecular Formula C15H13N5O3
Molecular Weight 311.3 g/mol
CAS No. 284686-16-4
Cat. No. B137581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro Nevirapine
CAS284686-16-4
Synonyms11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; 
Molecular FormulaC15H13N5O3
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)
InChIKeyILSADLPHOZPXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro Nevirapine (CAS 284686-16-4) for Analytical and Metabolite Research: Core Properties and Differentiation from Parent Drug


2-Nitro Nevirapine (CAS 284686-16-4) is a nitro-substituted derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. As a synthetic intermediate and a key impurity in nevirapine drug substance manufacturing, its distinct physicochemical properties are critical for analytical method development and quality control . The compound is characterized by the addition of a nitro group (-NO₂) at the 2-position of the nevirapine scaffold, which fundamentally alters its lipophilicity, polar surface area, and thermal stability compared to the parent drug [1]. This evidence guide focuses on quantifiable differentiation metrics essential for selecting this compound as a reference standard or research intermediate over nevirapine or its hydroxylated metabolites.

Why 2-Nitro Nevirapine Cannot Be Substituted with Nevirapine or Its Hydroxy Metabolites in Analytical and Stability Studies


Generic substitution with nevirapine or its primary hydroxylated metabolites (e.g., 2-hydroxynevirapine, 12-hydroxynevirapine) is invalid for impurity profiling, stability-indicating method validation, or metabolite precursor studies. The nitro group confers a distinct chromatographic retention time due to increased lipophilicity (LogP 2.97 vs. 2.48 for nevirapine) [1] and a unique UV absorbance profile [2]. Furthermore, 2-Nitro Nevirapine is a documented process impurity requiring separate quantification from the parent drug and its metabolites to meet ICH Q3A guidelines. Its high melting point (>260°C) and different solubility profile preclude its use as a simple surrogate for thermal or solubility studies involving nevirapine or 2-hydroxynevirapine [3]. The quantitative evidence below demonstrates that 2-Nitro Nevirapine occupies a distinct physicochemical space, making it the only appropriate reference material for its specific analytical and synthetic applications.

Quantitative Differentiation of 2-Nitro Nevirapine Against Parent Drug and Primary Metabolites


Lipophilicity (LogP): 2-Nitro Nevirapine is 20% More Lipophilic than Nevirapine and Over 50% More Lipophilic than 2-Hydroxynevirapine

2-Nitro Nevirapine exhibits a computed LogP value of 2.97, significantly higher than nevirapine (LogP 2.48) and substantially greater than its primary metabolite 2-hydroxynevirapine (LogP 1.95) [1]. This increased lipophilicity directly impacts reversed-phase HPLC retention, with 2-Nitro Nevirapine eluting later than both the parent drug and its hydroxylated metabolites, providing clear chromatographic resolution essential for impurity quantification [2].

Lipophilicity LogP Chromatography Drug Metabolism

Polar Surface Area (PSA): 2-Nitro Nevirapine's PSA is 85% Higher than Nevirapine, Indicating Distinct Permeability and Chromatographic Behavior

2-Nitro Nevirapine possesses a topological polar surface area (PSA) of 107.43 Ų, which is 85% higher than nevirapine's PSA of 58.12-63.57 Ų [1]. This substantial increase is due to the electron-withdrawing nitro group and its associated oxygen atoms, which enhance the molecule's polarity and hydrogen-bonding capacity. The higher PSA correlates with a stronger interaction with polar stationary phases in normal-phase chromatography and a distinct elution profile in HILIC methods compared to the parent drug [2].

Polar Surface Area PSA Permeability HPLC

Thermal Stability: 2-Nitro Nevirapine's Decomposition Point (>260°C) Exceeds Nevirapine's Melting Point by Over 30%, Indicating Greater Thermal Robustness

2-Nitro Nevirapine decomposes at temperatures exceeding 260°C, while nevirapine melts at 196-198°C [1]. This >30% higher thermal threshold indicates that 2-Nitro Nevirapine is significantly more stable under elevated temperature conditions. In forced degradation studies, this differential thermal stability allows for the isolation and identification of the nitro impurity without the confounding effect of parent drug degradation [2]. This property is particularly valuable when establishing the origin of impurities observed in stressed API samples.

Thermal Stability Melting Point Degradation Stability Studies

Optimal Procurement and Utilization Scenarios for 2-Nitro Nevirapine Based on Quantified Differentiation


Regulatory-Compliant Impurity Profiling and Method Validation for Nevirapine API

2-Nitro Nevirapine is the required reference standard for quantifying the 2-nitro process impurity in nevirapine active pharmaceutical ingredient (API) batches. Its distinct LogP (2.97) and PSA (107.43 Ų) ensure baseline chromatographic resolution from nevirapine (LogP 2.48, PSA 63.57 Ų) and its primary metabolites in validated HPLC methods [1]. This resolution is essential for meeting ICH Q3A identification and qualification thresholds for impurities present at ≥0.1%.

Synthesis and Characterization of Nevirapine Metabolites and Analogues

As a key intermediate in the preparation of nevirapine metabolites, 2-Nitro Nevirapine serves as a starting material for the synthesis of 2-hydroxynevirapine and related analogues . Its high thermal stability (>260°C) and unique solubility profile (soluble in chlorinated solvents) facilitate downstream chemical transformations and purification steps that would be challenging with the less stable parent drug.

Forced Degradation and Stability-Indicating Method Development

In stress testing studies, 2-Nitro Nevirapine's resistance to thermal degradation (>260°C) and distinct UV absorbance (yellow solid) allow it to be used as a stable marker for process impurity formation. Its behavior under oxidative and photolytic stress can be clearly delineated from that of nevirapine, enabling the development of stability-indicating methods that accurately attribute degradation products to either the API or a process impurity [2].

Chromatographic Method Transfer and System Suitability Testing

The quantifiable differences in LogP (+19.7% vs. nevirapine) and PSA (+69% vs. nevirapine) make 2-Nitro Nevirapine an ideal system suitability standard for verifying the performance of HPLC columns and mobile phase preparations during method transfer between laboratories. Its retention time is sufficiently distinct to serve as a resolution check without overlapping with other critical analytes.

Technical Documentation Hub

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